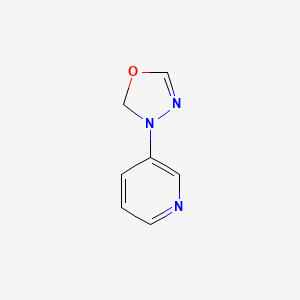
L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- is a complex peptide derivative This compound is notable for its intricate structure, which includes multiple amino acids and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- typically involves peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process includes the following steps:
Coupling: Each amino acid is sequentially added to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the solid support using a cleavage reagent like HF (hydrofluoric acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired yield and purity. Industrial processes often use automated peptide synthesizers to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Nitro derivatives of the peptide.
Reduction: Amino derivatives of the peptide.
Substitution: Peptides with substituted functional groups.
Applications De Recherche Scientifique
L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand enzyme specificity and activity.
Biology: Employed in cell signaling studies to investigate the role of peptides in cellular communication.
Medicine: Potential use in drug development as a model compound for designing peptide-based therapeutics.
Industry: Utilized in the synthesis of complex peptides for pharmaceutical and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymatic reactions by mimicking natural substrates or inhibitors. The nitrophenyl group can also participate in electron transfer reactions, influencing redox processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-asparagine: A simpler derivative with similar acetyl and asparagine groups.
N-acetyl-L-glutamine: Another acetylated amino acid with comparable properties.
N-acetyl-L-tyrosine: Contains an acetyl group and a phenolic side chain, similar to the nitrophenyl group.
Uniqueness
L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- is unique due to its combination of multiple amino acids and the nitrophenyl group. This structure allows it to participate in diverse biochemical reactions and makes it a valuable tool in research.
Propriétés
Formule moléculaire |
C28H38N6O11 |
|---|---|
Poids moléculaire |
634.6 g/mol |
Nom IUPAC |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H38N6O11/c1-4-15(2)24(30-16(3)35)25(39)31-19(11-12-23(37)38)26(40)32-13-5-6-20(32)27(41)33(21(28(42)43)14-22(29)36)17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H2,29,36)(H,30,35)(H,31,39)(H,37,38)(H,42,43)/t15-,19-,20-,21-,24-/m0/s1 |
Clé InChI |
WJTIWFFYUKEJHW-NYMCBPKFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)

![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)


![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)


![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)



![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)
